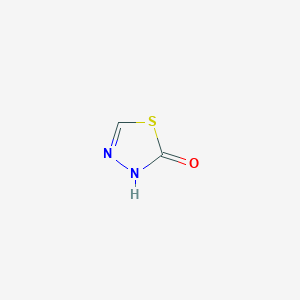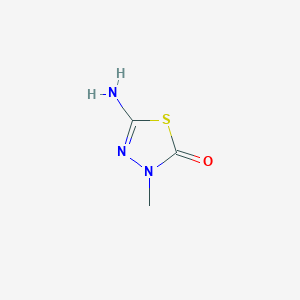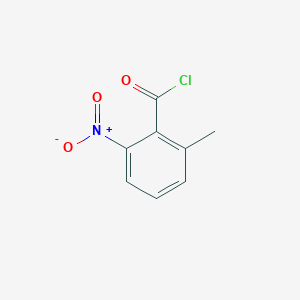
(3,4-Dihydro-2H-pyran-6-yl)methanol
Vue d'ensemble
Description
“(3,4-Dihydro-2H-pyran-6-yl)methanol” is a chemical compound with the molecular formula C6H10O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “(3,4-Dihydro-2H-pyran-6-yl)methanol” consists of a six-membered ring with one oxygen atom and a methanol group attached . The IUPAC name for this compound is "(3,4-dihydro-2H-pyran-2-yl)methanol" .Physical And Chemical Properties Analysis
“(3,4-Dihydro-2H-pyran-6-yl)methanol” has a molecular weight of 114.142 Da . It is a liquid at room temperature with a density of 0.922 g/mL . The boiling point is 86 °C, and the melting point is -70 °C .Applications De Recherche Scientifique
Hydroxyl-Protecting Reagent
This compound is widely used as a hydroxyl-protecting reagent in organic synthesis. It helps in protecting various reactive functional groups during chemical reactions .
Intermediate in Synthetic Chemistry
It serves as an intermediate in synthetic chemistry, facilitating the synthesis of complex molecules .
Synthesis of Tetrahydropyranylated Products
It can be used to synthesize tetrahydropyranylated products from alcohols in the presence of catalysts like phenolsulfonic acid-formaldehyde resin .
Preparation of Pyrrolotriazine Based IRAK4 Inhibitors
The compound is used as an intermediate in the synthesis of pyrrolotriazine based IRAK4 inhibitors, which are potential therapeutic agents .
Synthesis of Embryonic Ectoderm Development (EED) Inhibitors
It is also used as an intermediate in the synthesis of EED inhibitors, which have potential applications in regenerative medicine and cancer treatment .
Synthesis of Endocannabinoid System (ECS) Modulators
This compound is utilized to prepare ECS modulators, which are important for regulating various physiological processes .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound can be used as a biochemical reagent , suggesting it may interact with various biological targets.
Mode of Action
It’s known that this compound can be used in the synthesis of polyesters . In this process, diesters of 3,4-dihydro-2H-pyran-2-yl-methanol with oxalic and phthalic acid were prepared and polymerized . This suggests that the compound may interact with its targets through covalent bonding, leading to the formation of new chemical structures.
Biochemical Pathways
The compound’s role in the synthesis of polyesters suggests it may be involved in polymerization reactions, which are crucial in various biological and chemical processes.
Pharmacokinetics
Its use in the synthesis of polyesters suggests that it may have good bioavailability, as these polymers are often used in drug delivery systems due to their ability to be metabolized and excreted by the body.
Result of Action
The resulting polymers from its use in polyester synthesis can be considered as suitable matrices for controlled drug delivery by in vivo biodegradation . This suggests that the compound may have potential applications in the field of drug delivery.
Action Environment
It’s known that this compound is a combustible solid , suggesting that factors such as temperature and exposure to open flame may affect its stability and efficacy.
Propriétés
IUPAC Name |
3,4-dihydro-2H-pyran-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h3,7H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSFBWKMYRCCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500891 | |
| Record name | (3,4-Dihydro-2H-pyran-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dihydro-2H-pyran-6-yl)methanol | |
CAS RN |
72081-17-5 | |
| Record name | (3,4-Dihydro-2H-pyran-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)

